BENGHE Validation & Comparative

Check Availability & Pricing

A Spectroscopic Comparison of 1,4-
Dioxaspiro[4.4]nonane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,4-Dioxaspirof4.4]nonane

Cat. No.: B090131

A comprehensive guide for researchers, scientists, and drug development professionals on the
spectral characteristics of 1,4-Dioxaspiro[4.4]Jnonane and its analogues, supported by
experimental data and detailed methodologies.

This guide provides an objective comparison of the spectroscopic properties of 1,4-
Dioxaspiro[4.4]nonane and its derivatives. The spiroketal motif is a key structural feature in
numerous natural products and pharmacologically active compounds. Understanding the
spectroscopic signatures of this class of molecules is crucial for their identification,
characterization, and the development of new synthetic methodologies. This document
summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), presents detailed experimental protocols for
these techniques, and includes visualizations to illustrate the molecular structures and
analytical workflows.

Spectroscopic Data Summary

The following tables provide a summary of the key spectroscopic data for 1,4-
Dioxaspiro[4.4]Jnonhane and a representative derivative, (2R,3R)-1,4-Dioxaspiro[4.4]nonane-
2,3-dicarboxylic acid.

Table 1: *H NMR and 3C NMR Spectroscopic Data
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Compound 'H NMR (6, ppm)

3C NMR (9, ppm)

1.63-1.75 (m, 4H, -CaHs-),
1,4-Dioxaspiro[4.4]nonane 1.76 - 1.88 (m, 4H, -CaHs-),
3.88 (s, 4H, O-CH2-CHz-0)

24.0, 36.5, 64.2, 118.9

1.59-1.72 (m, 4H, —CaHs-),

(2R,3R)-1,4- 1.74-1.87 (m, 2H, —CaHs-),

Dioxaspiro[4.4]nonane-2,3- 1.90-2.02 (m, 2H, —CaHs-),

dicarboxylic acid[1] 4.78 (s, 2H, CH), 7.5 (br. s, 2H,
-COOH)

24.0,37.4,77.9,123.6,171.4

Table 2: IR and Mass Spectrometry Data

Compound Key IR Absorptions (cm~')  Mass Spectrometry (m/z)
) ) Molecular lon (M*): 128.08.
1,4-Dioxaspiro[4.4]nonane C-O stretch: 1050-1150
Key Fragments: 99, 86, 55[2]
(2R,3R)-Diethyl 1,4- Not explicitly provided, but
dioxaspiro[4.4]nonane-2,3- expect C=0 stretch (ester) Not explicitly provided
dicarboxylate[1] ~1730-1750 cm—1

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]

o Sample Preparation: Solid samples are dissolved in a suitable deuterated solvent, such as

acetone-ds or chloroform-d (CDCIs).[1]

o Data Acquisition:
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o 'H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-
noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

o 13C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to
single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to
the solvent peak. For (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, the
spectrum was recorded in acetone-ds.[1]

Infrared (IR) Spectroscopy

FT-IR spectra are recorded to identify the functional groups present in the molecule.
e Sample Preparation:

o Liquids: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or
KBr).

o Solids: A potassium bromide (KBr) pellet is prepared by grinding a small amount of the
solid sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a
Nujol mull can be prepared.

o Data Acquisition: The prepared sample is placed in the IR beam of an FT-IR spectrometer,
and the spectrum is recorded, typically over the range of 4000 to 400 cm~1. The resulting
spectrum shows the absorption of infrared radiation as a function of wavenumber (cm~1).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of
volatile and semi-volatile compounds like 1,4-Dioxaspiro[4.4]nonane and its derivatives.

o Sample Preparation: The sample is dissolved in a volatile organic solvent such as
dichloromethane or hexane.

e Gas Chromatography (GC):

o Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
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o Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

o Temperature Program: The oven temperature is ramped to achieve good separation of the
components.

e Mass Spectrometry (MS):
o lonization: Electron lonization (El) at 70 eV is commonly used.

o Analysis Mode: The mass spectrometer is operated in full scan mode to obtain the mass
spectrum of the compound.

Visualizing Structure and Analysis

The following diagrams illustrate the general structure of 1,4-Dioxaspiro[4.4]Jnonane and a
typical workflow for its spectroscopic analysis.
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General Structure of 1,4-Dioxaspiro[4.4]nonane and Derivatives

1,4-Dioxaspiro[4.4]nonane Core
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Caption: Molecular structure of 1,4-Dioxaspiro[4.4]Jnonane with potential substitution sites.
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Synthesis & Purification
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Caption: A typical workflow for the synthesis and spectroscopic analysis of spiroketals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Spectroscopic Comparison of 1,4-
Dioxaspiro[4.4]nonane and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090131#spectroscopic-comparison-of-1-4-
dioxaspiro-4-4-nonane-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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